molecular formula C7H5FN2O4 B13664275 Methyl 5-fluoro-3-nitropicolinate

Methyl 5-fluoro-3-nitropicolinate

Cat. No.: B13664275
M. Wt: 200.12 g/mol
InChI Key: QRDFOXJWCLCICO-UHFFFAOYSA-N
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Description

Methyl 5-fluoro-3-nitropicolinate: is an organic compound that belongs to the class of picolinates It is characterized by the presence of a fluorine atom at the 5th position and a nitro group at the 3rd position on the pyridine ring, with a methyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-fluoro-3-nitropicolinate typically involves the nitration of 5-fluoro-2-methylpyridine followed by esterification. The nitration process can be carried out using fuming nitric acid under controlled temperature conditions to introduce the nitro group at the 3rd position. The resulting 5-fluoro-3-nitropyridine is then subjected to esterification using methanol and a suitable acid catalyst to form the methyl ester .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The nitration and esterification steps are carefully monitored to maintain consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions: Methyl 5-fluoro-3-nitropicolinate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous base or acid.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.

Major Products Formed:

    Reduction: Methyl 5-amino-3-nitropicolinate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 5-fluoro-3-nitropicolinic acid.

Scientific Research Applications

Methyl 5-fluoro-3-nitropicolinate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of Methyl 5-fluoro-3-nitropicolinate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The fluorine atom enhances the compound’s stability and bioavailability, making it a valuable candidate for further research .

Comparison with Similar Compounds

  • Methyl 5-fluoro-3-nitrobenzoate
  • Methyl 5-chloro-3-nitropicolinate
  • Methyl 5-bromo-3-nitropicolinate

Comparison: Methyl 5-fluoro-3-nitropicolinate is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties compared to its chloro and bromo analogs. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, making it more suitable for certain applications .

Properties

Molecular Formula

C7H5FN2O4

Molecular Weight

200.12 g/mol

IUPAC Name

methyl 5-fluoro-3-nitropyridine-2-carboxylate

InChI

InChI=1S/C7H5FN2O4/c1-14-7(11)6-5(10(12)13)2-4(8)3-9-6/h2-3H,1H3

InChI Key

QRDFOXJWCLCICO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=C(C=N1)F)[N+](=O)[O-]

Origin of Product

United States

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